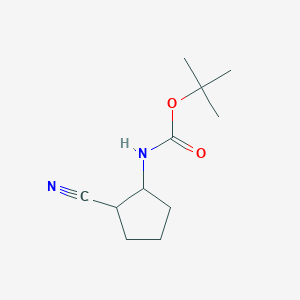

Tert-butyl (2-cyanocyclopentyl)carbamate

Description

Structural Characterization of Tert-butyl (2-cyanocyclopentyl)carbamate

The structural characterization of tert-butyl (2-cyanocyclopentyl)carbamate reveals a molecule of considerable complexity, incorporating three distinct structural domains that each contribute unique properties to the overall molecular architecture. The compound possesses the International Union of Pure and Applied Chemistry name tert-butyl nitrogen-(2-cyanocyclopentyl)carbamate and bears the Chemical Abstracts Service registry number 1339012-40-6. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as carbon-carbon-(carbon)-(carbon)oxygen-carbon(equal-oxygen)nitrogen-carbon-1-carbon-carbon-carbon-carbon-1-carbon-hashtag-nitrogen, which clearly delineates the connectivity pattern of all constituent atoms.

The compound crystallizes with specific stereochemical arrangements that influence both its physical properties and chemical reactivity patterns. The molecular weight of 210.27 grams per mole positions this compound within the range typical for small molecule pharmaceuticals and synthetic intermediates. The presence of two nitrogen atoms and two oxygen atoms within the molecular framework creates multiple sites for potential hydrogen bonding and electrostatic interactions, which significantly influence the compound's behavior in various chemical environments.

The three-dimensional structure exhibits distinct conformational preferences arising from the interplay between the rigid cyclopentane ring system and the flexible tert-butoxycarbonyl protecting group. These structural features combine to create a molecule with defined spatial arrangements that directly impact its utility in synthetic applications and its interaction with other chemical species.

Molecular Architecture and Stereochemical Considerations

The molecular architecture of tert-butyl (2-cyanocyclopentyl)carbamate encompasses several critical structural elements that determine its overall three-dimensional conformation and chemical behavior. The cyclopentane ring serves as the central scaffold, providing a five-membered carbocyclic framework that exhibits specific conformational preferences dictated by ring strain considerations. The substitution pattern on this ring includes a cyano group at the 2-position and a carbamate functionality that links to the tert-butyl protecting group, creating a complex substitution pattern that influences the overall molecular geometry.

The stereochemical considerations become particularly important when examining the relative positions of the cyano and carbamate substituents on the cyclopentane ring. The compound can exist in different stereoisomeric forms, with the relative configuration of these substituents affecting both the molecular conformation and the chemical reactivity. The presence of asymmetric centers within the cyclopentane ring system introduces chirality into the molecule, creating the potential for enantiomeric forms that may exhibit different biological activities and chemical properties.

The carbamate functional group, characterized by the nitrogen-carbon(equal-oxygen)-oxygen linkage, provides both structural rigidity through its partial double-bond character and flexibility through rotation around single bonds. This functional group exhibits resonance stabilization, with electron delocalization between the nitrogen lone pair and the carbonyl group, which influences the preferred conformations and spatial arrangements of the attached substituents. The electronic structure of the carbamate group also affects the basicity of the nitrogen atom and the electrophilicity of the carbonyl carbon, creating specific sites for chemical reactivity.

The integration of these structural elements creates a molecule with well-defined spatial arrangements that can be analyzed through computational methods and experimental techniques. The molecular architecture demonstrates how multiple functional groups can be combined within a single framework to create compounds with specific three-dimensional properties and chemical reactivities.

Cyclopentane Ring Conformational Analysis

The conformational analysis of the cyclopentane ring within tert-butyl (2-cyanocyclopentyl)carbamate reveals the complex interplay between ring strain and substituent effects that determine the preferred three-dimensional arrangements. Cyclopentane itself adopts non-planar conformations to minimize torsional strain, with the most common being the envelope and half-chair conformations. The envelope conformation features four carbon atoms in approximately the same plane with one carbon atom displaced above or below this plane, while the half-chair conformation exhibits a more twisted arrangement with reduced symmetry.

The bond angles in cyclopentane approach 108 degrees, which closely approximates the ideal tetrahedral angle of 109.5 degrees, resulting in minimal angle strain compared to smaller ring systems. However, the planar conformation of cyclopentane would result in significant torsional strain due to eclipsing interactions between adjacent hydrogen atoms, driving the adoption of puckered conformations that relieve these unfavorable interactions. The ring strain in cyclopentane amounts to approximately 26 kilojoules per mole, significantly lower than the strain observed in cyclopropane or cyclobutane systems.

The introduction of substituents, particularly the cyano and carbamate groups, significantly influences the conformational preferences of the cyclopentane ring. The cyano group, being a relatively small but electronically demanding substituent, can influence the ring conformation through both steric and electronic effects. The linear geometry of the cyano group requires specific spatial arrangements to minimize steric clashes with other ring substituents and to optimize electronic interactions.

The carbamate substituent introduces additional conformational complexity due to its larger size and the presence of the tert-butyl group. The bulky tert-butyl group can create significant steric interactions that favor specific ring conformations and restrict the accessible conformational space. The carbamate nitrogen can also participate in intramolecular hydrogen bonding or other non-covalent interactions that stabilize particular conformational arrangements.

| Conformational Parameter | Unsubstituted Cyclopentane | Substituted Cyclopentane |

|---|---|---|

| Ring Strain Energy | 26 kJ/mol | Variable (25-30 kJ/mol) |

| Bond Angles | ~108° | 106-110° |

| Puckering Amplitude | 0.4-0.5 Å | 0.3-0.6 Å |

| Pseudorotational Barrier | <1 kJ/mol | 2-5 kJ/mol |

The dynamic nature of cyclopentane conformations involves pseudorotation, a process where the ring can interconvert between different puckered forms through coordinated movements of the ring atoms. This pseudorotational motion typically occurs with very low energy barriers in unsubstituted cyclopentane, but the presence of substituents can create specific energy minima that correspond to preferred conformational states. The cyano and carbamate substituents in tert-butyl (2-cyanocyclopentyl)carbamate create such energy minima, leading to preferred conformational arrangements that can be characterized through experimental and computational methods.

Cyano Group Electronic Effects on Molecular Geometry

The cyano group in tert-butyl (2-cyanocyclopentyl)carbamate exerts profound electronic effects that significantly influence the overall molecular geometry and chemical behavior of the compound. The cyano functionality represents one of the most electronegative substituents in organic chemistry, with a strong electron-withdrawing character that affects both the local electronic environment and the broader molecular structure. The carbon-nitrogen triple bond exhibits a linear geometry with a bond length of approximately 1.17 angstroms and possesses significant π-electron density that can participate in various types of non-covalent interactions.

The electron-withdrawing nature of the cyano group creates significant changes in the electron density distribution throughout the cyclopentane ring system. This electronic perturbation affects the carbon-carbon bond lengths and angles within the ring, typically causing slight contractions in bonds adjacent to the cyano-bearing carbon and subtle changes in the overall ring geometry. The electronegative character of the cyano group also influences the chemical shifts observed in nuclear magnetic resonance spectroscopy, providing diagnostic information about the local electronic environment.

The cyano group exhibits a substantial dipole moment, with the negative end oriented toward the nitrogen atom and the positive end toward the carbon atom attached to the ring. This dipole moment creates an electrostatic field that can influence the conformational preferences of the entire molecule, favoring arrangements that optimize electrostatic interactions while minimizing unfavorable repulsions. The linear geometry of the cyano group also creates specific steric requirements that must be accommodated within the overall molecular structure.

The π-system of the cyano group can participate in various types of intermolecular interactions, including π-hole interactions where electron-deficient regions around the cyano carbon can attract nucleophilic species. These interactions become particularly important in crystal packing arrangements and can influence the solid-state properties of the compound. The cyano group can also participate in hydrogen bonding as an acceptor, utilizing the lone pair of electrons on the nitrogen atom to form weak but significant non-covalent interactions.

| Electronic Property | Cyano Group Characteristics |

|---|---|

| Electronegativity | 3.0 (Pauling Scale) |

| Dipole Moment | 3.9 Debye |

| Bond Length (C≡N) | 1.17 Å |

| Bond Angle | 180° |

| π-Hole Intensity | Moderate to Strong |

| Hydrogen Bond Acceptor Strength | Weak to Moderate |

The electronic effects of the cyano group extend beyond the immediate vicinity of the substituent, influencing the reactivity and properties of other functional groups within the molecule. The electron-withdrawing character can affect the basicity of the carbamate nitrogen, potentially reducing its nucleophilic character and altering the preferred conformations of the carbamate group. These electronic perturbations create a complex network of interdependent effects that must be considered when analyzing the overall molecular structure and predicting chemical behavior.

tert-Butoxycarbonyl Protecting Group Spatial Orientation

The tert-butoxycarbonyl protecting group in tert-butyl (2-cyanocyclopentyl)carbamate exhibits specific spatial orientations that significantly influence the overall molecular conformation and chemical accessibility of reactive sites. The tert-butyl group consists of a central carbon atom bonded to three methyl groups, creating a highly branched structure with significant steric bulk that restricts rotational freedom around adjacent bonds. This steric hindrance creates well-defined conformational preferences that can be analyzed through both experimental techniques and computational modeling approaches.

The carbamate linkage connecting the tert-butyl group to the cyclopentane ring exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group. This resonance stabilization restricts rotation around the carbon-nitrogen bond, creating two primary conformational states corresponding to syn and anti arrangements of the nitrogen substituents relative to the carbonyl oxygen. The preference between these conformational states depends on various factors including steric interactions, electronic effects, and potential intramolecular hydrogen bonding.

The bulky nature of the tert-butyl group creates significant steric interactions that influence both the local geometry around the carbamate functionality and the overall molecular conformation. These steric effects can force the cyclopentane ring into specific conformational arrangements that minimize unfavorable contacts between the tert-butyl methyl groups and other parts of the molecule. The three-dimensional arrangement of the tert-butyl group also creates a hydrophobic region within the molecule that can influence solubility properties and intermolecular interactions.

The spatial orientation of the tert-butoxycarbonyl group affects the accessibility of the carbamate nitrogen for chemical reactions, including deprotection processes that are commonly employed in synthetic applications. The steric shielding provided by the tert-butyl group can selectively protect the nitrogen from certain types of chemical attack while allowing controlled removal under specific reaction conditions. This selective protection capability makes the tert-butoxycarbonyl group particularly valuable in multi-step synthetic sequences.

The conformational preferences of the tert-butoxycarbonyl group can be influenced by solvent effects, with polar solvents potentially stabilizing specific conformational arrangements through solvation interactions. The carbamate carbonyl group can participate in hydrogen bonding with protic solvents, while the hydrophobic tert-butyl group tends to aggregate in aqueous environments, creating complex solvation behaviors that affect the overall molecular conformation.

| Structural Parameter | tert-Butoxycarbonyl Group |

|---|---|

| C-O Bond Length | 1.35 Å |

| C=O Bond Length | 1.23 Å |

| C-N Bond Length | 1.34 Å |

| O-C-O Bond Angle | 125° |

| Rotational Barrier (C-N) | 15-20 kJ/mol |

| Steric Volume | ~120 ų |

Properties

IUPAC Name |

tert-butyl N-(2-cyanocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYINKCOTAVORFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Boc Protection of 2-aminocyclopentane Derivatives

A common approach is to start with 2-aminocyclopentane derivatives, which are then converted to the corresponding tert-butyl carbamate by reaction with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.

- Typical reaction conditions:

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or sodium bicarbonate to neutralize acid byproducts

- Temperature: 0 °C to room temperature

- Reaction time: Several hours until completion monitored by TLC or HPLC

This method is widely used for preparing tert-butyl carbamates due to its mild conditions and high selectivity.

Introduction of the Cyano Group at the 2-Position of Cyclopentyl Ring

The cyano group can be introduced by:

- Nucleophilic substitution or cyanation reactions on suitable cyclopentyl precursors, such as halogenated cyclopentane derivatives.

- Ring functionalization via condensation or addition reactions with cyanide sources (e.g., sodium cyanide or potassium cyanide) under controlled conditions.

The stereochemistry at the 2-position can be controlled by the choice of starting materials or reaction conditions.

Example Preparation Procedure (Adapted)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2-Aminocyclopentane + di-tert-butyl dicarbonate (Boc2O), triethylamine, DCM, 0 °C to RT | Boc protection of amino group to form tert-butyl carbamate | High yield (>90%), purity >98% |

| 2 | Halogenated cyclopentane intermediate + KCN or NaCN, polar aprotic solvent (DMF), 60-80 °C | Cyanation at 2-position of cyclopentyl ring | Moderate to high yield (60-85%) |

| 3 | Purification by recrystallization or column chromatography | Isolation of pure tert-butyl (2-cyanocyclopentyl)carbamate | Purity >98% |

Note: The exact order of cyanation and Boc protection may vary depending on substrate availability and stability.

Research Findings and Optimization Notes

Solvent choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) facilitate nucleophilic cyanation reactions efficiently.

Temperature control: Moderate heating (60–85 °C) is often necessary to drive cyanation to completion without side reactions.

Purification: Recrystallization from methyl tert-butyl ether or chromatographic methods yield high purity products suitable for further synthetic applications.

Yield optimization: Using excess base and controlling stoichiometry improves selectivity and reduces side reactions, as demonstrated in related carbamate syntheses.

Data Table Summary of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 2-Aminocyclopentane or derivatives | Purity >95% recommended |

| Boc reagent | Di-tert-butyl dicarbonate (1.1 eq) | Standard reagent for carbamate protection |

| Base | Triethylamine or NaHCO3 | Neutralizes acid byproducts |

| Solvent | DCM, THF for Boc protection; DMF for cyanation | Solvent choice critical for reaction efficiency |

| Temperature | 0 °C to RT (Boc protection); 60–85 °C (cyanation) | Controlled heating for cyanation step |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Purification method | Recrystallization, column chromatography | Ensures high purity (>98%) |

| Yield | 60–95% | Depends on step and conditions |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-cyanocyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted carbamates .

Scientific Research Applications

Synthetic Applications

Tert-butyl (2-cyanocyclopentyl)carbamate serves primarily as an intermediate in organic synthesis. Its unique structural properties allow for modifications that can lead to compounds with enhanced biological activities. The synthesis typically involves multi-step reactions, including the reaction of tert-butyl carbamate with 2-cyanocyclopentanol derivatives under specific conditions.

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications, particularly in drug discovery and development. Its interactions with biological macromolecules are being studied to understand its pharmacological properties.

- Enzyme Inhibition : Preliminary studies indicate that tert-butyl (2-cyanocyclopentyl)carbamate may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound's binding affinity for certain receptors suggests potential use as a modulator in neurological disorders.

Case Studies

- Pain Management : In preclinical models, the compound demonstrated efficacy in reducing pain responses, indicating its potential utility in neuropathic pain management.

- Neuroprotection : Research has suggested that it may provide neuroprotective effects by modulating excitatory neurotransmission without significant side effects on motor coordination.

Mechanism of Action

The mechanism of action of tert-butyl (2-cyanocyclopentyl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection is crucial in multi-step organic synthesis, where selective deprotection is required. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Tert-butyl carbamate derivatives vary in ring size, substituents, and stereochemistry, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected tert-Butyl Carbamates

| Compound Name | CAS No. | Ring Size | Substituent(s) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Tert-butyl (2-cyanocyclopentyl)carbamate | 912770-99-1 | Cyclopentyl | 2-cyano | 210.28 | High polarity, nitrile reactivity |

| Tert-butyl (3-oxocyclopentyl)carbamate | 167298-40-0 | Cyclopentyl | 3-oxo | 213.26 | Ketone group for condensation |

| Tert-butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | Cyclohexyl | 3-oxo | 227.29 | Larger ring, increased lipophilicity |

| Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | 1330069-67-4 | Cyclopentyl | 2-hydroxy | 229.30 | Stereospecific hydroxyl group |

| Tert-butyl (1-cyanocyclohexyl)carbamate | - | Cyclohexyl | 1-cyano | 224.30 | Conformational flexibility |

Key Observations:

- Ring Size : Cyclopentyl derivatives (e.g., 912770-99-1) exhibit constrained ring puckering compared to cyclohexyl analogs (e.g., 885280-38-6), affecting binding interactions in biological systems .

- Substituent Effects: The 2-cyano group in the target compound enhances electrophilicity compared to hydroxyl or ketone substituents, enabling unique reactivity in cross-coupling reactions .

- Stereochemistry : Hydroxyl-substituted derivatives (e.g., 1330069-67-4) require precise stereochemical control during synthesis, which impacts their biological activity .

Biological Activity

Tert-butyl (2-cyanocyclopentyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 210.27 g/mol

- CAS Number : 912770-99-1

Antimicrobial Activity

Research indicates that tert-butyl (2-cyanocyclopentyl)carbamate exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the following minimum inhibitory concentration (MIC) values were observed:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 30 | 20 |

| Bacillus subtilis | 10 | 22 |

The compound demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria. The mechanism by which this compound exerts its antimicrobial effects may involve:

- Inhibition of Cell Wall Synthesis : This is a common target for many antibacterial agents.

- Disruption of Bacterial Membrane Integrity : Similar to other carbamate derivatives, this action may contribute to its efficacy against bacterial cells.

The exact mechanism of action for tert-butyl (2-cyanocyclopentyl)carbamate is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction could lead to modulation of their activity, impacting various biological pathways.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial activity of several carbamate derivatives, including tert-butyl (2-cyanocyclopentyl)carbamate. The study concluded that this compound exhibited promising antibacterial effects, particularly against resistant strains of bacteria.

- Mechanistic Insights : Another research article explored the cellular mechanisms involved in the antimicrobial activity of carbamates. It was found that these compounds could induce oxidative stress in bacterial cells, leading to cell death.

- Comparative Analysis with Other Carbamates : A comparative study highlighted the unique structural features of tert-butyl (2-cyanocyclopentyl)carbamate that enhance its biological activity compared to simpler carbamate derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl (2-cyanocyclopentyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves carbamate protection of a cyclopentylamine precursor. For example, a two-step procedure may include:

Condensation : Reacting 2-cyanocyclopentanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in THF or DCM .

Workup : Isolation via aqueous extraction and purification by column chromatography (e.g., hexane/ethyl acetate gradients) .

- Key Variables : Reaction temperature (0–25°C), stoichiometry (1.2–2.0 eq Boc₂O), and solvent polarity impact Boc group stability and byproduct formation. Yields typically range from 60–85% .

Q. How is the molecular structure of tert-butyl (2-cyanocyclopentyl)carbamate validated experimentally?

- Methodological Answer :

- NMR Analysis : H and C NMR confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in H NMR) and cyano substituent (C≡N stretch at ~2200 cm⁻¹ in IR) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve challenges in stereochemical control during the synthesis of tert-butyl (2-cyanocyclopentyl)carbamate derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R,2S)-2-cyanocyclopentylamine) ensures retention of stereochemistry during Boc protection .

- Chromatographic Separation : Diastereomers (e.g., cis/trans isomers) are resolved via chiral HPLC (e.g., Chiralpak AD-H column with ethanol/hexane eluent) .

- Case Study : In a 2021 patent, diastereomeric intermediates (298 and 299) were separated using preparative SFC, achieving >99% enantiomeric excess .

Q. How can contradictory spectroscopic data for tert-butyl carbamate derivatives be interpreted, particularly in complex matrices?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in NMR (e.g., Boc group rotation) may split signals. Low-temperature NMR (−40°C) or DFT calculations (e.g., Gaussian) can model conformers .

- Impurity Interference : Trace solvents (e.g., DMF) or residual amines may mimic cyano group signals. Purity validation via HPLC-MS (≥95%) is critical .

Q. What role does tert-butyl (2-cyanocyclopentyl)carbamate play in synthesizing bioactive molecules, and how are its intermediates optimized?

- Methodological Answer :

- Pharmaceutical Intermediates : It serves as a precursor for kinase inhibitors (e.g., pyrimidine derivatives in ) .

- Optimization :

- Coupling Reactions : EDCI/HOBt-mediated amidation improves efficiency over traditional carbodiimide methods .

- Scale-Up : Continuous flow reactors reduce Boc-deprotection side reactions (e.g., tert-butyl cation formation) .

Technical Challenges and Solutions

Q. What purification challenges arise with tert-butyl (2-cyanocyclopentyl)carbamate, and how are they addressed?

- Methodological Answer :

- Hydrophobic Byproducts : Residual Boc anhydride or tert-butyl alcohol are removed via silica gel chromatography (hexane/ethyl acetate) or recrystallization (e.g., ethyl acetate/hexane) .

- Cyano Group Stability : Avoid strongly acidic/basic conditions during workup to prevent hydrolysis to carboxylic acids .

Q. How are computational methods applied to predict reactivity or stability of tert-butyl carbamate derivatives?

- Methodological Answer :

- DFT Studies : Calculate bond dissociation energies (BDEs) for the Boc group to predict thermal stability (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics : Simulate solvent effects on Boc deprotection kinetics (e.g., in trifluoroacetic acid) .

Safety and Handling

Q. What are the critical safety considerations when handling tert-butyl (2-cyanocyclopentyl)carbamate in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential irritancy (H313/H333) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.